Cas no 2149554-04-9 ((1-heptylazetidin-2-yl)methanamine)

(1-heptylazetidin-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- (1-heptylazetidin-2-yl)methanamine
- 2149554-04-9
- EN300-1282093
-
- Inchi: 1S/C11H24N2/c1-2-3-4-5-6-8-13-9-7-11(13)10-12/h11H,2-10,12H2,1H3
- InChI Key: MFNTZQAXIJKFJF-UHFFFAOYSA-N
- SMILES: N1(CCCCCCC)CCC1CN
Computed Properties
- Exact Mass: 184.193948774g/mol
- Monoisotopic Mass: 184.193948774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 7
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3Ų
- XLogP3: 2.4
(1-heptylazetidin-2-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1282093-50mg |
(1-heptylazetidin-2-yl)methanamine |
2149554-04-9 | 50mg |
$827.0 | 2023-10-01 | ||
Enamine | EN300-1282093-1.0g |
(1-heptylazetidin-2-yl)methanamine |
2149554-04-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1282093-5000mg |
(1-heptylazetidin-2-yl)methanamine |
2149554-04-9 | 5000mg |
$2858.0 | 2023-10-01 | ||
Enamine | EN300-1282093-100mg |
(1-heptylazetidin-2-yl)methanamine |
2149554-04-9 | 100mg |
$867.0 | 2023-10-01 | ||
Enamine | EN300-1282093-10000mg |
(1-heptylazetidin-2-yl)methanamine |
2149554-04-9 | 10000mg |
$4236.0 | 2023-10-01 | ||
Enamine | EN300-1282093-2500mg |
(1-heptylazetidin-2-yl)methanamine |
2149554-04-9 | 2500mg |
$1931.0 | 2023-10-01 | ||
Enamine | EN300-1282093-500mg |
(1-heptylazetidin-2-yl)methanamine |
2149554-04-9 | 500mg |
$946.0 | 2023-10-01 | ||
Enamine | EN300-1282093-1000mg |
(1-heptylazetidin-2-yl)methanamine |
2149554-04-9 | 1000mg |
$986.0 | 2023-10-01 | ||
Enamine | EN300-1282093-250mg |
(1-heptylazetidin-2-yl)methanamine |
2149554-04-9 | 250mg |
$906.0 | 2023-10-01 |
(1-heptylazetidin-2-yl)methanamine Related Literature
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
Additional information on (1-heptylazetidin-2-yl)methanamine
Recent Advances in the Study of (1-heptylazetidin-2-yl)methanamine (CAS: 2149554-04-9): A Promising Compound in Chemical Biology and Drug Discovery
The compound (1-heptylazetidin-2-yl)methanamine (CAS: 2149554-04-9) has recently emerged as a subject of significant interest in the field of chemical biology and pharmaceutical research. This azetidine derivative, characterized by its unique structural features, has demonstrated potential in various therapeutic applications, particularly in the modulation of biological targets relevant to neurological and metabolic disorders. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic potential.
One of the key areas of investigation has been the compound's interaction with G protein-coupled receptors (GPCRs), a family of membrane proteins that play a critical role in signal transduction. Preliminary data suggest that (1-heptylazetidin-2-yl)methanamine exhibits selective binding affinity for certain GPCR subtypes, which could pave the way for the development of novel therapeutics targeting conditions such as Parkinson's disease and type 2 diabetes. The compound's ability to cross the blood-brain barrier further enhances its potential as a central nervous system (CNS) active agent.
In addition to its receptor-binding properties, recent synthetic chemistry efforts have focused on optimizing the compound's pharmacokinetic profile. Researchers have explored various modifications to the heptyl side chain and the azetidine ring to improve metabolic stability and bioavailability. These efforts have yielded several analogs with enhanced in vivo efficacy, as demonstrated in preclinical models. Notably, one such analog has shown promising results in reducing neuroinflammation in a murine model of multiple sclerosis, suggesting potential applications in autoimmune and neurodegenerative diseases.
The safety profile of (1-heptylazetidin-2-yl)methanamine has also been a subject of recent investigation. Toxicology studies in animal models have indicated a favorable therapeutic index, with no significant adverse effects observed at pharmacologically relevant doses. However, further studies are needed to fully characterize its long-term safety and potential drug-drug interactions. These findings underscore the compound's potential as a lead candidate for further drug development.
Looking ahead, the research community anticipates that (1-heptylazetidin-2-yl)methanamine and its derivatives will continue to be a focus of intensive study. Ongoing efforts are directed toward understanding its structure-activity relationships, identifying novel biological targets, and advancing the most promising analogs into clinical trials. The compound's unique chemical scaffold and demonstrated biological activity position it as a valuable tool for both basic research and therapeutic development in the chemical biology and pharmaceutical sciences.
2149554-04-9 ((1-heptylazetidin-2-yl)methanamine) Related Products
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)


